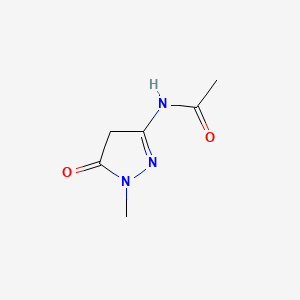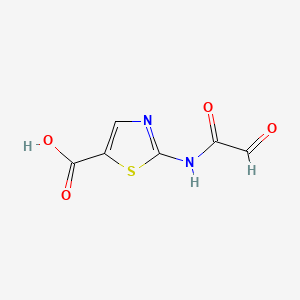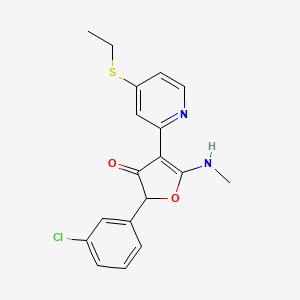![molecular formula C5H8N2O3S B575456 Pirrolo[1,2-b][1,2,5]tiadiazol-3(2H)-ona, tetrahidro-, 1,1-dióxido, (S)- (9CI) CAS No. 176673-08-8](/img/structure/B575456.png)
Pirrolo[1,2-b][1,2,5]tiadiazol-3(2H)-ona, tetrahidro-, 1,1-dióxido, (S)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)-(9CI) is a heterocyclic compound that has been studied for its potential in scientific research applications. This compound is a member of the pyrrolo[1,2-b][1,2,5]thiadiazole family, which is a class of heterocyclic compounds that are known for their diverse reactivity and wide range of applications. The compound is also known by its systematic name, 1,1-dioxotetrahydro-3(2H)-pyrrolo[1,2-b][1,2,5]thiadiazol-2-one. It is a chiral compound, meaning that it can exist in two different forms, (R)- and (S)-. In
Aplicaciones Científicas De Investigación
Inhibición de la corrosión
Descripción general: Los derivados de Pirrolo[1,2-b][1,2,5]tiadiazol-3(2H)-ona se han investigado como inhibidores de la corrosión para el acero dulce en soluciones de ácido sulfúrico . Estos compuestos exhiben excelentes propiedades inhibidoras, lo que los hace valiosos para proteger las superficies metálicas.
Hallazgos clave:- Se observaron efectos citotóxicos para ambos compuestos, enfatizando la necesidad de precauciones de seguridad durante el manejo y la eliminación .
Nanoláminas fluorescentes
Descripción general: Los investigadores han construido nanoláminas de marco de triazina covalente ultrafino fluorescente (F-CTF) utilizando un monómero basado en tiadiazol . Estas nanoláminas tienen aplicaciones potenciales en optoelectrónica y detección.
Características clave:Celdas solares sensibilizadas con colorante (DSC)
Descripción general: Se han sintetizado y probado en celdas solares sensibilizadas con colorante líquidas (DSC) nuevos sensibilizadores donador–π–aceptor que contienen 5H-[1,2,5]tiadiazolo [3,4-f]isoindol-5,7(6H)-diona y 6H-pirrolo [3,4-g]quinoxalina-6,8(7H)-diona estructuras centrales .
Hallazgos clave:Recuerde manejar estos compuestos con cuidado, considerando tanto sus propiedades beneficiosas como su posible toxicidad. Como siempre, la investigación adicional y la colaboración entre la industria y la academia son esenciales para el uso informado y el manejo seguro de los compuestos químicos. 🌟🔬👩🔬👨🔬 .
Mecanismo De Acción
The exact mechanism of action of Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)-(9CI) is not fully understood. However, it is believed that this compound interacts with enzymes through a variety of mechanisms. For example, it has been suggested that the compound binds to the active site of the enzyme and prevents it from catalyzing its reaction. Additionally, it has been suggested that the compound binds to the enzyme and affects its conformation, resulting in a decrease in its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)-(9CI) are not fully understood. However, it has been studied for its potential effects on certain enzymes, such as acetylcholinesterase. In one study, it was found that this compound was able to inhibit the activity of acetylcholinesterase, resulting in a decrease in the enzyme’s activity. Additionally, this compound has been studied for its potential effects on other biochemical processes, such as DNA replication and protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)-(9CI) in laboratory experiments has several advantages. First, it is a relatively stable compound, making it suitable for use in a variety of experiments. Additionally, this compound is available in both the (R)- and (S)-forms, which can be useful for experiments that require the use of a chiral compound. Furthermore, this compound has been studied for its potential in various scientific research applications, providing researchers with a wide range of potential uses.
However, there are also some limitations to consider when using this compound in laboratory experiments. First, this compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, this compound is not very soluble in water, making it difficult to use in aqueous solutions. Finally, this compound has not been extensively studied, so there is still much to be learned about its potential applications.
Direcciones Futuras
The potential applications of Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)-(9CI) are still being explored. Some potential future directions include: further study of its potential as an inhibitor of enzymes, such as acetylcholinesterase; further study of its potential in coordination chemistry; further study of its potential in organic synthesis; further study of its potential as a drug molecule; further study of its potential effects on biochemical processes, such as DNA replication and protein synthesis; and further study of its potential as a catalyst for chemical reactions. Additionally, further research into the structure-activity relationships of this compound may provide insights into its potential applications.
Métodos De Síntesis
The synthesis of Pyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one, tetrahydro-, 1,1-dioxide, (S)-(9CI) has been studied and reported in the literature. The most common method for synthesizing this compound is through a two-step process. The first step involves the oxidation of the starting material, 1,1-dioxotetrahydro-3(2H)-pyrrolo[1,2-b][1,2,5]thiadiazol-2-one, with a strong oxidizing agent, such as hydrogen peroxide. The second step involves the reduction of the oxidized product with a reducing agent, such as sodium borohydride.
Propiedades
IUPAC Name |
(3aS)-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3S/c8-5-4-2-1-3-7(4)11(9,10)6-5/h4H,1-3H2,(H,6,8)/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZLQADVZUGEDR-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NS(=O)(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)NS(=O)(=O)N2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(6R,7S)-7-amino-3-fluoro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575387.png)


![4-[2-(Methylcarbamoyl)hydrazino]benzoic acid](/img/structure/B575396.png)